Cdc7-IN-7c
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Overview
Description
Cdc7-IN-7c is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 has emerged as a promising strategy for cancer treatment due to its high expression in various tumors and its role in promoting cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-7c involves multiple steps, including the formation of key intermediates and the final coupling reactionReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-7c undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which may exhibit different inhibitory activities and pharmacokinetic properties .
Scientific Research Applications
Cdc7-IN-7c has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation.
Biology: Employed in cell-based assays to investigate the effects of CDC7 inhibition on cell proliferation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including ovarian, lung, and oral cancers.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDC7 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Cdc7-IN-7c exerts its effects by binding to the ATP-binding site of CDC7, thereby inhibiting its kinase activity. This prevents the phosphorylation of the MCM complex, leading to the disruption of DNA replication initiation. As a result, cancer cells experience delayed DNA replication, mitotic abnormalities, and apoptosis. Non-transformed cells, however, are protected from cytotoxicity due to G1 cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
CDC7-IN-1: Another potent and selective CDC7 inhibitor with similar inhibitory activity.
CDC7-IN-3: Exhibits efficient CDC7 kinase selectivity but with different pharmacokinetic properties.
TAK-931: A highly specific CDC7 inhibitor developed as a clinical cancer therapeutic agent
Uniqueness
Cdc7-IN-7c is unique due to its high potency and selectivity for CDC7, as well as its ability to induce apoptosis and disrupt DNA replication in cancer cells with minimal effects on normal cells. This makes it a valuable tool for studying CDC7 function and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C15H17N5OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-(5-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21) |
InChI Key |
MUYIKPWUBQUQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)CN4CCCC4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.